5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C8H11N5O and its molecular weight is 193.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism of BMS-645737 Related Compounds
- A study on BMS-645737, a compound structurally related to 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine, revealed complex metabolic pathways involving both oxidation and conjugation reactions. This includes cytochrome P450-catalyzed hydroxylation and subsequent oxidation to carboxylic acid, followed by conjugation with taurine or sulfate. Notably, conjugation with N-acetylglucosamine was observed, showcasing the metabolic versatility of such compounds (Johnson et al., 2008).
Antimicrobial and Antioxidant Activities
Antimicrobial and Antioxidant Properties of Oxadiazol Derivatives
- Research on derivatives of 1,3,4-oxadiazol-2-amine, which are chemically akin to the compound , demonstrated significant antimicrobial and antioxidant activities. This suggests potential applications in developing novel antimicrobial agents and antioxidants (Saundane et al., 2013).
Anticancer Evaluation
Anticancer Potential of Related Compounds
- A study synthesizing various derivatives of 1,3,4-oxadiazol-2-amines, closely related to the compound of interest, indicated significant cytotoxicity against multiple human cancer cell lines. This highlights the potential of such compounds in developing novel anticancer therapies (Abdo & Kamel, 2015).
Fungicidal Activity
Fungicidal Activity of Oxadiazol Derivatives
- Research into oxadiazol derivatives, which share a core structure with the compound , demonstrated notable fungicidal activity against rice sheath blight. This suggests potential agricultural applications in managing crop diseases (Chen et al., 2000).
Miscellaneous Applications
Other Research Applications
- Various studies have explored different aspects of 1,3,4-oxadiazol-2-amine derivatives, including their use in novel synthesis techniques, antimicrobial activities, anthelmintic activity, and optical properties. These diverse applications further underscore the compound's versatility in scientific research (Prabakaran et al., 2012); (Idrees et al., 2019); (Patel et al., 2010); (Ge et al., 2014).
Properties
IUPAC Name |
5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5(2)13-6(3-4-10-13)7-11-12-8(9)14-7/h3-5H,1-2H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASSEONVMSJIAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.